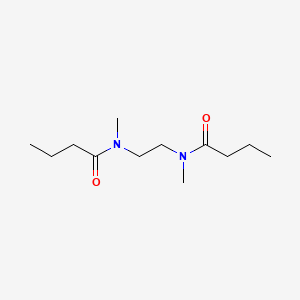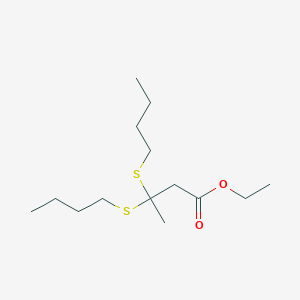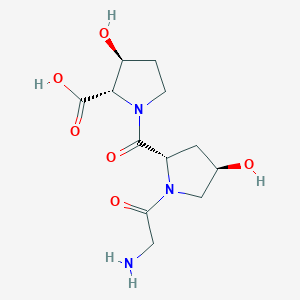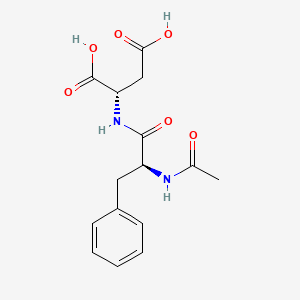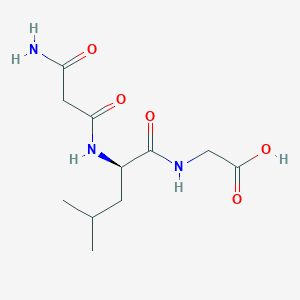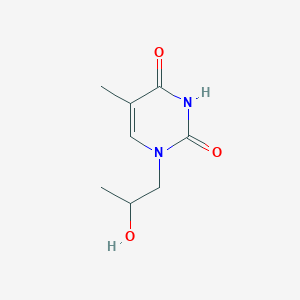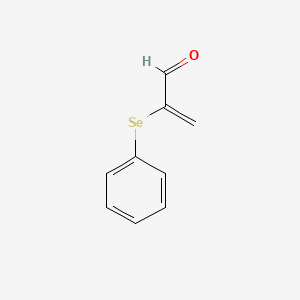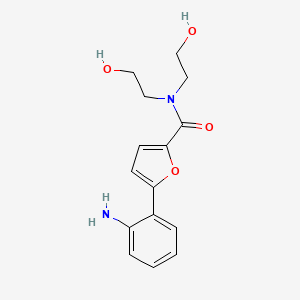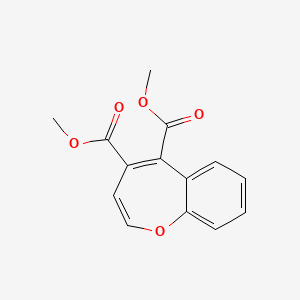
Dimethyl 1-benzoxepine-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-benzoxepine-4,5-dicarboxylate is an organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring
Preparation Methods
The synthesis of dimethyl 1-benzoxepine-4,5-dicarboxylate typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Dimethyl 1-benzoxepine-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 1-benzoxepine-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound may be used in biological assays to study its effects on various biological systems.
Medicine: Research into potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 1-benzoxepine-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Dimethyl 1-benzoxepine-4,5-dicarboxylate can be compared with other similar compounds such as:
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Used in the production of pigments and other applications.
Dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate: Investigated for various chemical and biological applications. The uniqueness of this compound lies in its benzoxepine structure, which imparts distinct chemical and physical properties compared to other compounds.
Properties
CAS No. |
62250-86-6 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
dimethyl 1-benzoxepine-4,5-dicarboxylate |
InChI |
InChI=1S/C14H12O5/c1-17-13(15)10-7-8-19-11-6-4-3-5-9(11)12(10)14(16)18-2/h3-8H,1-2H3 |
InChI Key |
VQJOHAWXTGIVQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2OC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


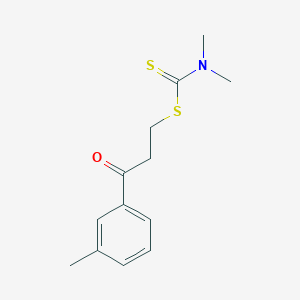
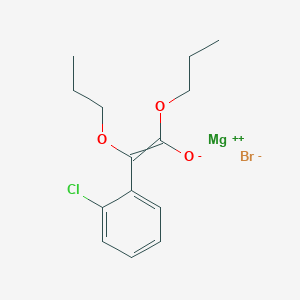
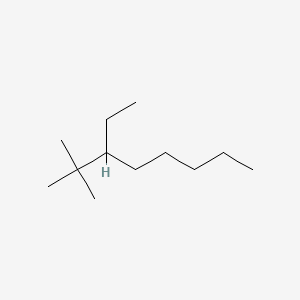
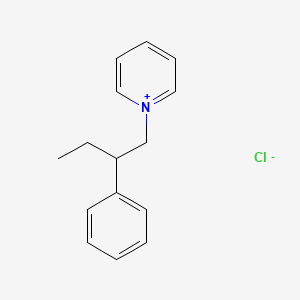
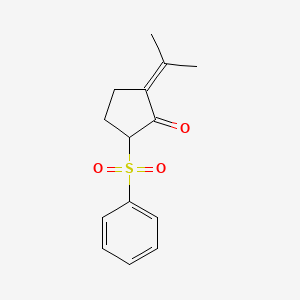
![2-[(3-Bromophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14550573.png)
